FSCPX

Receptor occupancy Washout resistance Binding kinetics

Researchers requiring sustained A1 adenosine receptor inactivation without continuous antagonist perfusion face limited options-reversible antagonists like DPCPX cannot maintain blockade through washout or tissue transfer. FSCPX delivers a validated solution: - Produces washout-resistant, concentration-dependent reductions in A1AR Bmax (41-80% at 0.1-3.0 μM) without altering Kd. - Enables Furchgott's method for receptor reserve quantification (e.g., 80-92% atrial reserve), a protocol exclusive to irreversible antagonists. - Demonstrates 132-fold A1/A2A selectivity, preserving coronary vasodilation and β-adrenergic signaling in isolated tissue preparations.

Molecular Formula C23H27FN4O6S
Molecular Weight 506.5 g/mol
CAS No. 156547-56-7
Cat. No. B1674165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFSCPX
CAS156547-56-7
Synonyms8-cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine
FSCPX xanthine
Molecular FormulaC23H27FN4O6S
Molecular Weight506.5 g/mol
Structural Identifiers
SMILESCCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCCOC(=O)C4=CC=C(C=C4)S(=O)(=O)F
InChIInChI=1S/C23H27FN4O6S/c1-2-12-28-21(29)18-20(26-19(25-18)15-6-3-4-7-15)27(23(28)31)13-5-14-34-22(30)16-8-10-17(11-9-16)35(24,32)33/h8-11,15H,2-7,12-14H2,1H3,(H,25,26)
InChIKeyXJLGXHIRSHTRPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





FSCPX Overview: Irreversible A1 Adenosine Receptor Antagonist


FSCPX (8-cyclopentyl-3-N-[3-((3-(4-fluorosulphonyl)benzoyl)-oxy)-propyl]-1-N-propyl-xanthine) is a xanthine-derived chemoreactive ligand that functions as a potent and selective irreversible antagonist of the adenosine A1 receptor (A1AR) [1]. The compound incorporates a reactive 4-(fluorosulfonyl)benzoyl electrophilic group linked via an ester to the xanthine pharmacophore, enabling covalent modification of the A1 receptor [2]. FSCPX exhibits low nanomolar binding potency for A1AR and has been validated as a 'receptor knock-down' tool in both in vitro and in vivo experimental systems [3][4].

FSCPX vs. Reversible A1 Antagonists: Irreversible Blockade


Substitution of FSCPX with reversible A1 adenosine receptor antagonists such as DPCPX (8-cyclopentyl-1,3-dipropylxanthine) fundamentally alters experimental outcomes in studies requiring sustained receptor inactivation or receptor reserve quantification. FSCPX produces a concentration-dependent, time-dependent, and washout-resistant reduction in A1 receptor Bmax without altering Kd, whereas reversible antagonists exhibit equilibrium binding that is fully reversed upon washout [1]. This mechanistic distinction renders reversible antagonists unsuitable for protocols involving extended post-treatment observations, tissue transfer experiments, or the application of Furchgott's method for receptor reserve determination—where irreversible inactivation is a methodological prerequisite [2]. Additionally, FSCPX demonstrates 132-fold selectivity for A1 over A2A receptors in comparative binding studies, a selectivity profile not uniformly matched across all commercially available A1 antagonists [3].

FSCPX Quantitative Evidence


Bmax Reduction: Washout-Resistant Irreversible Binding

FSCPX produces concentration-dependent, irreversible reduction in A1 receptor Bmax without affecting Kd, an effect that persists after extensive washout. This contrasts fundamentally with reversible A1 antagonists such as DPCPX, which exhibit full reversibility upon washout [1]. Preincubation of guinea pig cardiac membranes with 0.1, 1.0, or 3.0 μM FSCPX for 30 min reduced the Bmax of [3H]CPX (a radiolabeled A1 antagonist) binding by 41 ± 10%, 67 ± 6%, and 80 ± 1%, respectively, with no significant change in Kd [1]. In guinea pig forebrain membranes, 0.1 and 1.0 μM FSCPX reduced [3H]CPX binding by 65 ± 5% and 83 ± 2%, respectively [1].

Receptor occupancy Washout resistance Binding kinetics A1 adenosine receptor

A1 Over A2A Selectivity for Subtype-Specific Knockdown

FSCPX demonstrates high selectivity for A1 adenosine receptors over A2A receptors, a critical parameter for experiments requiring subtype-specific irreversible inactivation. In comparative binding studies using DDT1 MF-2 cells (A1) and PC-12 cells (A2A), FSCPX exhibited an IC50 of 11.8 nM for A1 receptor binding while showing substantially lower affinity for A2A receptors, yielding a selectivity ratio of approximately 132-fold [1]. In functional studies using isolated perfused guinea pig hearts, FSCPX (1 μM) irreversibly antagonized the A1 receptor-mediated increase in atrioventricular nodal conduction time (from 10.5 ± 0.5 to 0.7 ± 0.6 msec) but did not significantly alter the A2 receptor-mediated decrease in coronary resistance, confirming functional subtype selectivity [2].

Receptor subtype selectivity A1/A2A discrimination Binding specificity Off-target minimization

Receptor Reserve Determination by Furchgott Analysis

FSCPX serves as an essential tool for quantifying A1 adenosine receptor reserve via Furchgott's irreversible antagonism method, an application not achievable with reversible antagonists. In isolated, paced guinea pig left atria, FSCPX treatment caused an apparently pure dextral displacement of the concentration-response curves of A1 receptor full agonists (NECA, CPA, and CHA) without significant depression of the maximal response until high fractional receptor occupancy was achieved [1]. Analysis using FSCPX revealed that the atrial A1 receptor function converging to negative inotropy possesses a receptor reserve of approximately 80-92% for a near-maximal effect (approximately 91-96% of maximum) [1]. This reserve value exceeds historical atrial A1 receptor reserve data for effects other than inotropy [1].

Receptor reserve Furchgott analysis Spare receptors Pharmacological efficacy

A1-Specific Functional Antagonism Preserving Other Pathways

FSCPX exhibits functional selectivity for A1 adenosine receptor-mediated responses while preserving signaling through other receptor systems. In guinea pig atrial myocytes, FSCPX (5 μM) completely reversed the increase in K+ current (IKAdo) caused by 100 μM adenosine (259 ± 30 to 20 ± 7 pA) but had no significant effect on K+ currents caused by either 0.5 μM carbachol (muscarinic M2 receptor agonist) or 100 μM GTPγS (direct G-protein activator) [1]. Pretreatment with 50 nM FSCPX attenuated the activation of K+ current and the inhibition of isoproterenol-stimulated ICa,L caused by adenosine by 90.1% and 84.2%, respectively, without altering responses to carbachol [1]. In isolated perfused guinea pig hearts, 1 μM FSCPX irreversibly antagonized the A1 receptor-mediated increase in atrioventricular nodal conduction time (10.5 ± 0.5 to 0.7 ± 0.6 msec) without significantly altering the A2 receptor-mediated decrease in coronary resistance [1].

Functional antagonism Pathway selectivity IKAdo current Atrioventricular conduction

Ester Linkage Lability and Stability Considerations

FSCPX contains a fluorosulfonyl benzoyl ester functional group that confers irreversible binding capability but renders the compound susceptible to hydrolytic cleavage in biological matrices containing esterase activity [1]. Structure-activity relationship studies have demonstrated that cleavage of the ester linkage renders FSCPX inactive in terms of irreversible receptor binding [1]. This characteristic necessitates careful experimental design when transitioning between in vitro and in vivo applications. Analogue development efforts have produced compounds with amide or ketone linkers (e.g., compound 120 with IC50 A1 = 21 nM; compound 151 with IC50 A1 = 14 nM) that retain potent irreversible binding (82-83% loss of [3H]DPCPX binding at 100 nM) while exhibiting improved stability profiles [1]. However, these analogues show varied selectivity ratios and irreversible binding efficacy compared to the parent FSCPX (IC50 = 11.8 nM) [1].

Chemical stability Esterase susceptibility Storage conditions In vivo compatibility

In Vivo A1 Knockdown Validation in Conscious Rats

FSCPX has been validated as an effective 'receptor knock-down' tool in conscious animal models, a capability that distinguishes it from reversible A1 antagonists which lack sustained in vivo receptor occupancy. After verification of irreversible antagonistic function in in vitro experiments (including cAMP production assays), FSCPX was used successfully as a receptor knock-down tool in in vivo experiments on conscious rats [1]. The compound's irreversible binding mechanism enables sustained A1 receptor inactivation that persists through the duration of in vivo experimental protocols, a feature not achievable with competitive reversible antagonists that require continuous infusion to maintain receptor occupancy [1]. The synthetic route described provides FSCPX in preparative scale quantities (8-step synthesis, 10% overall yield), enabling its use in studies requiring substantial compound amounts [1].

In vivo pharmacology Receptor knock-down Cardiovascular Translational research

FSCPX Optimal Application Scenarios


Receptor Reserve Quantification via Furchgott Analysis

FSCPX is the compound of choice for determining A1 receptor reserve in isolated cardiac, neuronal, or smooth muscle tissue preparations using Furchgott's irreversible antagonism method. The compound's ability to produce a pure dextral shift of agonist concentration-response curves without depressing maximal responses until high receptor occupancy is achieved [1] enables precise calculation of receptor reserve values (e.g., 80-92% reserve for atrial negative inotropy) [1]. This application is methodologically exclusive to irreversible antagonists and cannot be performed with reversible A1 antagonists such as DPCPX.

Sustained Knockdown for Tissue Transfer Protocols

FSCPX is uniquely suited for experimental designs involving tissue transfer between experimental chambers, extended washout periods, or protocols requiring sustained A1 receptor inactivation independent of antagonist presence in the bath solution. The compound's irreversible reduction in Bmax (41-80% at 0.1-3.0 μM) persists after extensive washout [2], whereas reversible antagonists exhibit full recovery of receptor function upon washout. This property enables experimental designs that separate the antagonist treatment phase from the functional testing phase.

In Vivo Pharmacological Knockdown Alternative to Genetic Models

FSCPX has been validated as an effective in vivo 'receptor knock-down' tool in conscious rat models [3], providing a pharmacological alternative to A1 receptor knockout animals. This application is particularly valuable for acute or subacute studies where genetic manipulation is impractical, for validating knockout phenotypes pharmacologically, or for studies in species where genetic knockout models are unavailable. The irreversible mechanism provides sustained receptor inactivation without the need for continuous infusion of antagonist.

A1-Selective Signaling Preserving A2A and Muscarinic Pathways

FSCPX is indicated for studies requiring selective ablation of A1 adenosine receptor signaling while preserving A2A-mediated coronary vasodilation [2], muscarinic M2-mediated K+ currents [2], and β-adrenergic signaling pathways [2]. The compound's 132-fold A1/A2A selectivity [4] and lack of effect on carbachol-induced K+ currents or GTPγS-induced G-protein activation [2] ensure that experimental outcomes can be attributed specifically to A1 receptor inactivation without confounding off-target effects on related signaling systems.

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